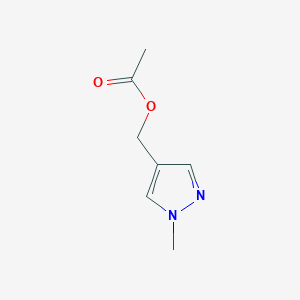
2-(N-Cyclopropyl-N-ethylamino)ethanol
Vue d'ensemble
Description
2-(N-Cyclopropyl-N-ethylamino)ethanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol. It belongs to the class of ethanolamines and is commonly used in various fields of research due to its unique properties.
Méthodes De Préparation
2-(N-Cyclopropyl-N-ethylamino)ethanol can be synthesized from cyclopropyl ethyl ketone and ethylamine through a reductive amination processThe reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Analyse Des Réactions Chimiques
2-(N-Cyclopropyl-N-ethylamino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Applications De Recherche Scientifique
2-(N-Cyclopropyl-N-ethylamino)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as an organic building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of aqueous binary mixtures and has been found to increase ultrasound speeds with temperature.
Medicine: It serves as a precursor for the synthesis of various drug molecules, including beta-blockers, HIV protease inhibitors, and anti-tumor agents.
Industry: The compound is used in the development of new and more effective biotechnological products or processes.
Mécanisme D'action
The mechanism of action of 2-(N-Cyclopropyl-N-ethylamino)ethanol involves its interaction with molecular targets and pathways in the body. The compound acts as a cross-linking reagent in biochemical processes, leading to the development of new and more effective biochemical products. It also plays a role in asymmetric synthesis and as a resolving agent in pharmaceutical chemistry.
Comparaison Avec Des Composés Similaires
2-(N-Cyclopropyl-N-ethylamino)ethanol can be compared with other similar compounds such as:
2-(Ethylamino)ethanol: This compound has similar chemical properties and is used in the synthesis of various organic compounds.
N-Ethylethanolamine: It is used as a solvent and intermediate in chemical reactions.
The uniqueness of this compound lies in its ability to serve as a precursor for the synthesis of various drug molecules and its application in biotechnology and biochemistry.
Propriétés
IUPAC Name |
2-[cyclopropyl(ethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8(5-6-9)7-3-4-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTKKLUKHAEPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)









![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
